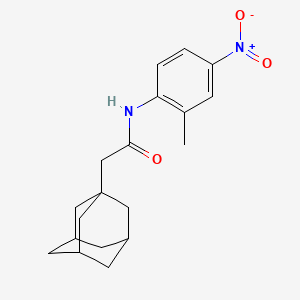
2-(1-adamantyl)-N-(2-methyl-4-nitrophenyl)acetamide
Vue d'ensemble
Description
2-(1-adamantyl)-N-(2-methyl-4-nitrophenyl)acetamide, also known as Memantine, is a drug that is used to treat Alzheimer's disease. It is an NMDA receptor antagonist that works by blocking the activity of glutamate, a neurotransmitter that is involved in learning and memory.
Mécanisme D'action
2-(1-adamantyl)-N-(2-methyl-4-nitrophenyl)acetamide works by blocking the activity of glutamate, a neurotransmitter that is involved in learning and memory. Glutamate overactivity has been implicated in the development of Alzheimer's disease. By blocking the activity of glutamate, 2-(1-adamantyl)-N-(2-methyl-4-nitrophenyl)acetamide helps to reduce the damage caused by excessive glutamate activity.
Biochemical and Physiological Effects:
2-(1-adamantyl)-N-(2-methyl-4-nitrophenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are both implicated in the development of Alzheimer's disease. Additionally, 2-(1-adamantyl)-N-(2-methyl-4-nitrophenyl)acetamide has been shown to improve neuronal function and reduce the loss of neurons that occurs in Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-adamantyl)-N-(2-methyl-4-nitrophenyl)acetamide has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied for its therapeutic potential in Alzheimer's disease, making it a well-characterized drug. Additionally, 2-(1-adamantyl)-N-(2-methyl-4-nitrophenyl)acetamide has been shown to have a good safety profile, which is important for lab experiments. One limitation is that 2-(1-adamantyl)-N-(2-methyl-4-nitrophenyl)acetamide may not be effective in all cases of Alzheimer's disease, making it important to carefully select study participants.
Orientations Futures
There are a number of future directions for research on 2-(1-adamantyl)-N-(2-methyl-4-nitrophenyl)acetamide. One direction is to investigate its potential therapeutic effects in other neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, researchers may investigate the potential of 2-(1-adamantyl)-N-(2-methyl-4-nitrophenyl)acetamide to improve cognitive function in healthy individuals. Finally, researchers may investigate the potential of 2-(1-adamantyl)-N-(2-methyl-4-nitrophenyl)acetamide to prevent the development of Alzheimer's disease in individuals at risk for the disease.
Applications De Recherche Scientifique
2-(1-adamantyl)-N-(2-methyl-4-nitrophenyl)acetamide has been extensively studied for its therapeutic potential in Alzheimer's disease. It has been shown to improve cognitive function and reduce the progression of the disease. Additionally, 2-(1-adamantyl)-N-(2-methyl-4-nitrophenyl)acetamide has also been studied for its potential therapeutic effects in other neurological disorders such as Parkinson's disease and multiple sclerosis.
Propriétés
IUPAC Name |
2-(1-adamantyl)-N-(2-methyl-4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-12-4-16(21(23)24)2-3-17(12)20-18(22)11-19-8-13-5-14(9-19)7-15(6-13)10-19/h2-4,13-15H,5-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIYHUUNTHPMLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-4-nitrophenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rel-(2R,3R)-3-[methyl(3-phenylpropyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4138739.png)
![6-[4-(2-methoxyphenyl)-1-piperazinyl]-5-nitro-4-pyrimidinamine](/img/structure/B4138741.png)
![2-(1H-benzimidazol-1-yl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4138746.png)

![2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(1-phenylethyl)acetamide](/img/structure/B4138761.png)
![2-[(2-methoxyethyl)amino]-5-nitro-N-phenylbenzamide](/img/structure/B4138767.png)
![N-[2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B4138772.png)
![7-[4-(dimethylamino)phenyl]-2-{[2-(4-morpholinyl)ethyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4138787.png)
![2-(1-adamantyl)-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}acetamide](/img/structure/B4138793.png)
![3,6-dichloro-N-{4-[(phenylacetyl)amino]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B4138796.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2-methyl-4-nitrophenyl)piperazine](/img/structure/B4138798.png)
![4,4,6-trimethyl-1,2-dioxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methoxybenzoate](/img/structure/B4138803.png)
![N-(4-nitrophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4138821.png)
